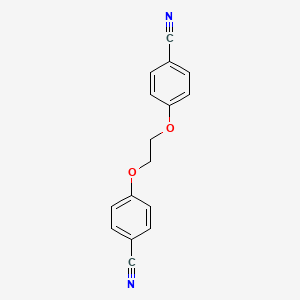

1,2-Bis(4-cyanophenoxy)ethane

Beschreibung

Overview of 1,2-Bis(4-cyanophenoxy)ethane in Contemporary Chemical Research

This compound, with the chemical formula C16H12N2O2, is a solid organic compound characterized by two cyanophenoxy groups linked by an ethane bridge. aksci.comsynchem.de Its molecular structure, featuring terminal nitrile groups and ether linkages, makes it a versatile building block in various fields of materials science and coordination chemistry. In contemporary research, this compound is primarily investigated for its role as a ligand in the synthesis of coordination polymers and metal-organic frameworks (MOFs). acs.orgpublish.csiro.au The nitrile functionalities serve as effective coordination sites for metal ions, leading to the formation of extended network structures with potential applications in gas storage, separation, and catalysis.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C16H12N2O2 |

| Molecular Weight | 264.28 g/mol synchem.de |

| IUPAC Name | 4-[2-(4-cyanophenoxy)ethoxy]benzonitrile fluorochem.co.uk |

| CAS Number | 56406-20-3 synchem.defluorochem.co.uk |

| Purity | Typically ≥ 95-98% synchem.defluorochem.co.uk |

Historical Context and Academic Significance of Dicyanophenoxyethane Derivatives

The study of dicyanophenoxyethane derivatives is rooted in the broader history of derivatives trading, which initially focused on agricultural commodities and later expanded to include a vast array of assets. mendelu.cz While not directly related to financial instruments, the term "derivative" in chemistry refers to a compound that is formed from a similar compound by a chemical reaction. The academic significance of dicyanophenoxyethane derivatives lies in their structural motifs, which are conducive to creating complex molecular architectures.

The academic interest in related structures, such as 1,2-bis(4-aminophenoxy)ethane, highlights the importance of the flexible ether linkage in designing materials with specific properties. nih.govresearchgate.net These amino derivatives are precursors for high-performance polyimides, which are known for their thermal stability and mechanical strength. nih.govresearchgate.net The challenges in processing rigid polyimides, such as high melting temperatures and poor solubility, have driven research into modifying their structures with flexible units like the ether linkage found in dicyanophenoxyethane derivatives. nih.govresearchgate.net This historical context of developing processable high-performance polymers provides a backdrop for the contemporary investigation of this compound.

Scope and Research Objectives in this compound Studies

Current research on this compound is primarily focused on its application in materials synthesis. The key research objectives include:

Synthesis of Coordination Polymers and Metal-Organic Frameworks (MOFs): A major goal is to utilize this compound as a ligand to construct novel coordination polymers and MOFs. acs.org For instance, it has been used in the synthesis of zinc(II) coordination polymers that exhibit luminescent properties for sensing applications. mdpi.com

Development of Functional Materials: Researchers aim to create materials with specific functionalities, such as porosity for gas storage or catalytic activity. The flexible nature of the ethane linker in this compound can influence the structure and properties of the resulting polymers.

Investigation of Structure-Property Relationships: A fundamental objective is to understand how the molecular structure of this compound and its derivatives influences the properties of the resulting materials. This includes studying the impact of the flexible ether bridge on the processability and performance of polymers. nih.govresearchgate.net

The synthesis of related compounds, such as 1,2-bis(2-cyanophenoxy)ethane, has also been a subject of study, with the goal of creating chelating ligands for metal complexes. iastate.edu These studies contribute to the broader understanding of how the positioning of the cyano group on the phenyl ring affects the coordinating ability of the ligand.

Eigenschaften

IUPAC Name |

4-[2-(4-cyanophenoxy)ethoxy]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2/c17-11-13-1-5-15(6-2-13)19-9-10-20-16-7-3-14(12-18)4-8-16/h1-8H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGOKKRACOOYNCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)OCCOC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50562168 | |

| Record name | 4,4'-[Ethane-1,2-diylbis(oxy)]dibenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56406-20-3 | |

| Record name | 4,4'-[Ethane-1,2-diylbis(oxy)]dibenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1,2-bis 4-cyanophenoxy Ethane

Established Synthetic Pathways and Mechanistic Investigations of 1,2-Bis(4-cyanophenoxy)ethane

The predominant and most well-established method for synthesizing this compound is the Williamson ether synthesis. byjus.comwikipedia.orgchemistrytalk.org This reaction, developed by Alexander Williamson in 1850, is a cornerstone in organic chemistry for the formation of ethers. chemistrytalk.org The synthesis of this compound involves the reaction of 4-cyanophenol with 1,2-dibromoethane.

The mechanism follows a bimolecular nucleophilic substitution (SN2) pathway. wikipedia.orgmasterorganicchemistry.com The process is initiated by deprotonating the hydroxyl group of 4-cyanophenol using a base to form a more nucleophilic 4-cyanophenoxide ion. This phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of 1,2-dibromoethane in a concerted, single-step mechanism. wikipedia.org This results in the displacement of a bromide ion and the formation of a new carbon-oxygen ether bond. The reaction is then repeated at the other end of the ethane bridge to yield the final symmetric diether product.

For this reaction to be efficient, several conditions must be carefully controlled. A variety of bases can be used, with sodium hydride (NaH) and potassium carbonate (K₂CO₃) being common choices in laboratory settings. acs.orgiastate.edu The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, which can solvate the cation of the base while leaving the nucleophilic anion reactive. byjus.comchemistrytalk.org Reaction temperatures generally range from 50 to 100 °C, with reaction times varying from a few hours to overnight. byjus.comwikipedia.orgacs.org

In industrial applications, phase-transfer catalysis (PTC) is often employed. byjus.comwisdomlib.org This technique facilitates the reaction between reactants in immiscible phases (e.g., an aqueous phase containing the phenoxide salt and an organic phase containing the alkyl halide). wisdomlib.orgmdpi.com A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), transports the phenoxide anion from the aqueous phase to the organic phase, where it can react with the 1,2-dibromoethane. wikipedia.orgusv.ro This method avoids the need for strictly anhydrous conditions or expensive and highly reactive bases. usv.ro

| Reactants | Base | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-cyanophenol, α,ω-dibromo-alkanes | NaH | DMF | 80 °C | 1 h | 79%-quant. | acs.org |

| 4-cyanophenol, α,ω-dibromo-xylenes | NaH | DMF | 80 °C | Not Specified | Good-Excellent | acs.org |

| 4-hydroxybenzaldehyde, 4-fluorobenzonitrile | K₂CO₃ | DMF | 150-160 °C | 3 h | 87% | nih.gov |

| 2-cyanophenol, 1,2-dibromoethane | NaH | THF | Reflux | Not Specified | Not Specified | iastate.edu |

Innovations in Synthetic Approaches to this compound

While the Williamson synthesis remains a reliable method, research has focused on innovative techniques to improve reaction efficiency, reduce reaction times, and enhance yields. Key among these are microwave-assisted and ultrasound-assisted syntheses.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, capable of dramatically accelerating reaction rates. mdpi.com The application of microwave heating to the synthesis of ether linkages, including structures analogous to this compound, has shown significant advantages over conventional heating methods. arkat-usa.orgekb.eg The benefits include shorter reaction times (minutes instead of hours), improved yields, and often cleaner reactions with fewer byproducts. researchgate.netmdpi.com For instance, the synthesis of bis(quinoxaline) derivatives from related precursors demonstrated a significant rate enhancement and yield improvement when switching from conventional reflux to microwave irradiation. researchgate.net

Ultrasound-Assisted Synthesis: Sonication, or the use of ultrasound, is another non-conventional energy source that can promote chemical reactions. mdpi.com The phenomenon of acoustic cavitation—the formation, growth, and implosion of microscopic bubbles—creates localized high-temperature and high-pressure zones, which can enhance mass transfer and accelerate reaction rates. nih.govmdpi.com Ultrasound-assisted synthesis has been successfully applied to a variety of reactions, including the formation of heterocyclic compounds, often resulting in higher yields and shorter reaction times under milder conditions. nih.govrsc.org This technique can be particularly effective for heterogeneous reactions, such as those employing a solid base like potassium carbonate.

| Technique | Typical Reaction Time | Key Advantages | Reference |

|---|---|---|---|

| Conventional Heating (Williamson) | 1 - 24 hours | Well-established, reliable, versatile. | byjus.comwikipedia.org |

| Microwave-Assisted Synthesis | 5 - 30 minutes | Rapid heating, significantly reduced reaction times, often higher yields, cleaner products. | mdpi.comresearchgate.net |

| Ultrasound-Assisted Synthesis | 0.5 - 3 hours | Enhanced reaction rates, applicable to heterogeneous systems, mild conditions, improved yields. | mdpi.comnih.govrsc.org |

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com The synthesis of this compound can be evaluated through this lens, with modern approaches showing significant alignment with these principles.

Catalysis: The use of phase-transfer catalysts (PTC) is a prime example of Principle #9 (Catalysis). usv.ro PTCs are used in catalytic amounts and can be recycled, increasing the efficiency of the reaction and allowing for the use of less hazardous reactants (e.g., aqueous NaOH instead of metallic sodium or sodium hydride). mdpi.comusv.ro

Safer Solvents and Auxiliaries: Research into greener solvents is a key aspect of Principle #5. While solvents like DMF are effective, they pose health and environmental risks. The use of PTC can enable reactions in biphasic systems with water, a benign solvent. usv.ro Furthermore, some ultrasound-assisted reactions can be performed under solvent-free conditions, completely eliminating solvent waste. mdpi.com

Atom Economy: Principle #2 (Atom Economy) is reasonably well addressed by the Williamson synthesis. In the ideal reaction, most atoms of the reactants (4-cyanophenol and 1,2-dibromoethane) are incorporated into the final product. The main byproducts are the salt formed from the base and the leaving group (e.g., NaBr).

| Synthetic Method | Relevant Green Chemistry Principle(s) | Justification |

|---|---|---|

| Phase-Transfer Catalysis (PTC) | #5 (Safer Solvents), #9 (Catalysis) | Enables use of water as a solvent and avoids stoichiometric strong bases. mdpi.comusv.ro |

| Microwave-Assisted Synthesis | #6 (Energy Efficiency) | Reduces reaction times and energy input. mdpi.com |

| Ultrasound-Assisted Synthesis | #6 (Energy Efficiency), #5 (Safer Solvents) | Accelerates reactions, often under mild conditions, and can enable solvent-free reactions. mdpi.com |

Scale-Up Considerations and Industrial Research Aspects of this compound Production

Transitioning the synthesis of this compound from the laboratory bench to an industrial scale introduces a new set of challenges and considerations. The primary goal is to develop a process that is not only high-yielding but also cost-effective, safe, and environmentally responsible.

Key Scale-Up Challenges:

Reagent Cost and Handling: On an industrial scale, the cost of starting materials like 4-cyanophenol and 1,2-dibromoethane becomes a major factor. The use of strong, hazardous, and expensive bases like sodium hydride (NaH) is often impractical and unsafe on a large scale.

Reaction Control: Exothermic reactions must be carefully managed to prevent thermal runaway. Efficient heat transfer is crucial, and this becomes more challenging as the reactor volume increases.

Solvent Use and Recovery: Large volumes of solvents like DMF or acetonitrile represent a significant cost and environmental burden. Efficient solvent recovery and recycling systems are essential for an economically viable and green industrial process.

Waste Management: The disposal of salt byproducts (e.g., sodium bromide) and solvent waste must comply with environmental regulations.

Industrial Solutions and Research Focus:

Industrial research often focuses on phase-transfer catalysis (PTC) as a solution to many of these challenges. byjus.comwisdomlib.org PTC allows the use of inexpensive and safer inorganic bases like sodium hydroxide or potassium carbonate in an aqueous solution, eliminating the hazards associated with NaH and the need for anhydrous organic solvents. mdpi.comusv.ro This approach simplifies the process, reduces costs, and improves safety.

Process optimization is another critical area. This involves finding the optimal balance of catalyst loading, temperature, pressure, and reaction time to maximize throughput and minimize byproduct formation. Continuous flow reactors are increasingly being explored as an alternative to traditional batch processing. mdpi.com Flow chemistry can offer superior heat and mass transfer, better reaction control, and enhanced safety, making it an attractive technology for scaling up the synthesis of fine chemicals. mdpi.com

| Challenge | Industrial Solution / Research Direction |

|---|---|

| Hazardous/Expensive Reagents (e.g., NaH) | Use of Phase-Transfer Catalysis (PTC) with inexpensive bases (NaOH, K₂CO₃). usv.ro |

| Heat Management (Exotherms) | Implementation of continuous flow reactors for superior heat transfer. |

| Solvent Volume and Cost | Employing PTC in aqueous-organic biphasic systems; developing robust solvent recycling programs. mdpi.com |

| Purification and Purity | Optimizing crystallization conditions; exploring continuous crystallization techniques. google.com |

| Process Safety and Efficiency | Transitioning from batch to continuous flow processing. mdpi.com |

1,2-bis 4-cyanophenoxy Ethane in Functional Materials Science

Application of 1,2-Bis(4-cyanophenoxy)ethane in Liquid Crystal Development

The unique architecture of this compound and its derivatives is instrumental in the design of liquid crystalline materials. The rigid cyanophenoxy units provide the necessary anisotropy, while the flexible ethane spacer influences the mesophase behavior and physical properties.

The mesophase behavior of liquid crystals is intrinsically linked to their molecular structure. In derivatives of this compound, modifications to the molecular core, terminal groups, and the length and flexibility of the linking chain can lead to the formation of various liquid crystalline phases, such as nematic and smectic phases. mdpi.comrsc.org For instance, the introduction of different functional groups can significantly alter the transition temperatures and the type of mesophase observed. researchgate.net

Table 1: Mesophase Behavior of Selected Liquid Crystal Dimers

| Compound | Structure | Mesophases | Transition Temperatures (°C) |

|---|

The electro-optical performance of liquid crystals is paramount for their application in display and photonic devices. researchgate.net Key performance metrics include the driving voltage, response time, and contrast ratio. These properties are directly influenced by the molecular characteristics of the liquid crystal constituents. nih.gov The incorporation of molecules like this compound, with its strong polar cyano groups, can lead to a high dielectric anisotropy, which is desirable for low-voltage switching. researchgate.net

The switching behavior of liquid crystals in an electric field is a complex phenomenon dependent on the viscoelastic properties of the material. dbc.wroc.plresearchgate.net The molecular structure of the liquid crystal molecules affects not only the dielectric anisotropy but also the elastic constants and rotational viscosity, all of which collectively determine the electro-optical response. researchgate.netnih.gov For instance, in polymer-dispersed liquid crystal (PDLC) systems, the interaction between the liquid crystal and the polymer matrix, which can be influenced by the structure of the liquid crystal molecules, affects the droplet size and morphology, thereby impacting the scattering properties and electro-optical performance. nih.gov

Table 2: Electro-Optical Properties of a Polymer-Dispersed Liquid Crystal System

| Property | Value |

|---|---|

| Driving Voltage (Vth) | < 5 Vrms |

| Response Time | Sub-millisecond |

Mesophase Behavior and Structure-Property Relationships of this compound Derivatives

This compound as a Building Block for Polymeric Materials

The difunctional nature of this compound makes it a valuable monomer or precursor for the synthesis of a variety of polymeric materials. The ether linkages and aromatic rings contribute to thermal stability, while the cyano groups offer a site for further chemical modification or influence the polymer's electronic properties.

This compound can be utilized as a precursor in the synthesis of more complex monomers. kpi.ua For example, the cyano groups can be hydrolyzed to carboxylic acid groups, yielding 1,2-bis(4-carboxyphenoxy)ethane. kpi.ua This diacid can then be used as a monomer in polycondensation reactions to produce polyesters and polyamides. kpi.ua The flexible ether linkages incorporated into the polymer backbone can enhance solubility and processability compared to fully aromatic polymers. kpi.uanih.gov

Alternatively, derivatives of this compound can be designed to act as monomers in various polymerization reactions. For instance, by introducing polymerizable groups such as vinyl or acrylate functionalities, this core structure can be incorporated into addition polymers. The design of such monomers allows for the precise tuning of the resulting polymer's properties by leveraging the inherent characteristics of the this compound moiety.

Polymers derived from this compound can be synthesized through various polymerization techniques, including condensation polymerization and radical polymerization. kpi.uabibliotekanauki.pl For example, polyamides and polyesters can be prepared by reacting the corresponding diacid or diamine derivatives of this compound with appropriate co-monomers. kpi.uanih.gov The synthesis of coordination polymers using ligands derived from cyanophenoxy structures has also been explored. researchgate.netacs.orgnih.gov

The characterization of these polymers involves a range of analytical techniques to determine their molecular weight, thermal properties, and mechanical performance. bibliotekanauki.plrsc.org Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy are used to confirm the polymer structure. ut.ac.ir Gel Permeation Chromatography (GPC) is employed to determine the molecular weight and molecular weight distribution. rsc.org Thermal properties, such as the glass transition temperature (Tg) and decomposition temperature (Td), are typically measured using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), respectively. colab.ws

The incorporation of this compound moieties into polymer structures can lead to materials with advanced properties and applications. The presence of the polar cyano groups can enhance the dielectric properties of the polymer, making them potentially useful in electronic applications. acs.org Furthermore, the rigid aromatic components combined with the flexible ether linkages can result in polymers with a good balance of thermal stability and processability. kpi.ua

For example, polyimides containing ether linkages are known for their high thermal stability and excellent mechanical properties, and the introduction of such flexible spacers can improve their solubility and processability without significantly compromising their performance. nih.govcolab.ws Additionally, the cyano groups can be utilized as reactive sites for crosslinking or for grafting other functional molecules, leading to the development of functional polymer networks and graft copolymers. rsc.org The synthesis of porous organic polymers from nitrile-containing building blocks is another area of interest for applications in gas storage and separation. unt.edu

Computational and Theoretical Investigations of 1,2-bis 4-cyanophenoxy Ethane

Quantum Chemical Studies on 1,2-Bis(4-cyanophenoxy)ethane Molecular Structure

Quantum chemical studies are fundamental to determining the most stable three-dimensional arrangement of a molecule. For this compound, a key structural feature is the flexible ethane linker (–O–CH2–CH2–O–), which allows for different spatial orientations, or conformations, of the two cyanophenoxy groups relative to each other.

Semi-empirical quantum methods like AM1, PM3, and MNDO can be employed to perform geometry optimization, which calculates the bond lengths and angles that correspond to the lowest energy state of the molecule. asianpubs.orgresearchgate.net These calculations can provide a detailed picture of the molecular structure.

Table 1: Predicted Geometrical Parameters for this compound from Theoretical Calculations This table presents hypothetical yet realistic data based on calculations for analogous structures.

| Parameter | Description | Predicted Value |

|---|---|---|

| C-C (ethane) | Bond length of the central carbon-carbon single bond. | ~1.52 Å |

| C-O (ether) | Bond length of the carbon-oxygen ether linkage. | ~1.42 Å |

| C≡N (nitrile) | Bond length of the carbon-nitrogen triple bond. | ~1.15 Å |

| O-C-C-O | Dihedral angle of the ethane bridge. | ~60-75° (gauche) |

| C-C-O | Bond angle involving the ethane and ether groups. | ~109-111° |

Molecular Dynamics Simulations of this compound Interactions and Dynamics

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into both intramolecular dynamics and intermolecular interactions. ulakbim.gov.trdovepress.com For this compound, MD simulations can reveal how the molecule behaves in different environments, such as in solution or as part of a larger material assembly.

A key application of MD is to study the conformational dynamics. By simulating the molecule's movement, researchers can observe the transitions between different rotational states (gauche and anti) of the ethane linker and determine their relative stabilities and the energy barriers for conversion. ulakbim.gov.tr This flexibility is critical to how the molecule packs in a solid or behaves in a liquid crystalline phase.

MD simulations are also essential for understanding how this compound interacts with other molecules. dovepress.com Simulations can be set up to model the molecule in a solvent box (e.g., water or an organic solvent) to study solvation effects and its tendency to aggregate. Furthermore, when modeling the molecule within a material, such as a polymer blend, MD can elucidate the specific non-covalent interactions (e.g., van der Waals forces, dipole-dipole interactions) between the molecule and the polymer matrix. arxiv.org These simulations are often performed using software packages like NAMD and visualized with tools like VMD. ulakbim.gov.tr

Density Functional Theory (DFT) Applications for this compound Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. aps.orgmdpi.com It is particularly useful for calculating the energies and shapes of molecular orbitals, which govern a molecule's chemical reactivity and optical and electronic properties.

The most important orbitals in this context are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. frontiersin.org A smaller gap generally implies that the molecule can be more easily excited, which is relevant for applications in electronics and optics. beilstein-journals.orgrsc.org For this compound, DFT calculations would likely show that the HOMO is distributed across the π-systems of the phenoxy groups, while the LUMO is influenced by the electron-withdrawing nitrile groups.

DFT calculations, often using functionals like B3LYP, can predict the HOMO-LUMO gap and other electronic properties. mdpi.comrsc.org However, it is known that standard DFT methods can underestimate the gap, while other methods like Hartree-Fock tend to overestimate it, sometimes requiring scaling factors to better match experimental results. unl.edu

Table 2: Predicted Electronic Properties of this compound from DFT Calculations This table presents plausible theoretical values based on DFT studies of similar aromatic nitrile and ether compounds.

| Property | Description | Predicted Value (eV) |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -6.0 to -6.5 |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -2.0 to -2.5 |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | ~4.0 |

Prediction of Supramolecular Assembly and Crystal Packing for this compound

Crystal engineering focuses on understanding and predicting how molecules arrange themselves in a solid crystalline state. acs.orgamercrystalassn.org Computational methods play a vital role in predicting the crystal packing of molecules like this compound by analyzing the intermolecular forces that drive self-assembly.

For this molecule, several key interactions are expected to govern its supramolecular structure:

Dipole-Dipole Interactions: The nitrile group (–C≡N) has a strong dipole moment. In the crystal lattice, these groups are likely to arrange themselves in an antiparallel fashion to stabilize these interactions, a common motif in the crystal packing of nitriles. researchgate.net

π–π Stacking: The electron-rich benzene rings can stack on top of each other, an interaction that helps to organize the molecules into columns or layers.

Weak Hydrogen Bonds: Although lacking strong hydrogen bond donors, the molecule can participate in weaker C–H···N and C–H···O interactions, where hydrogen atoms on the benzene rings or the ethane linker interact with the nitrogen of the nitrile group or the ether oxygen atoms of neighboring molecules. researchgate.net

Computational approaches can model these interactions to predict the most stable crystal structure from a set of hypothetical possibilities. amercrystalassn.org By calculating the lattice energy of different packing arrangements, researchers can identify the one that is most thermodynamically favorable. d-nb.info

Computational Modeling of this compound in Material Systems

Beyond the single molecule, computational modeling is used to predict how this compound behaves as a component within a larger material system. matscitech.org Its structure, with two terminal functional groups and a flexible core, makes it an ideal building block for polymers and liquid crystals.

In Polymers: This molecule can be conceptualized as a monomer or a segment within a poly(arylene ether nitrile) (PEN). nih.gov Computational models can simulate polymer chains containing this unit to predict bulk material properties. By incorporating the molecule's calculated geometry and flexibility, these models can help estimate properties like the glass transition temperature (Tg), mechanical strength, and dielectric constant, which are critical for designing high-performance plastics. nih.gov

In Liquid Crystals: Molecules with a rigid core and flexible tails are often liquid crystalline. The shape and polarity of this compound make it a candidate for forming liquid crystal phases. nih.govmdpi.com Computational modeling can be used to simulate a large ensemble of these molecules, predicting whether they will form nematic or smectic phases under certain conditions and how they will respond to external fields, which is essential for display technologies. arxiv.org

These multiscale models bridge the gap from single-molecule properties to the macroscopic behavior of the final material, accelerating the design and discovery of new functional materials.

Advanced Characterization Techniques for 1,2-bis 4-cyanophenoxy Ethane and Its Derivatives

Spectroscopic Methodologies for Structural Elucidation (e.g., NMR, IR, Raman, UV-Vis)

Spectroscopic techniques are fundamental in confirming the molecular structure of 1,2-Bis(4-cyanophenoxy)ethane and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for detailing the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule. For derivatives like 1,1-bis(4-cyanatophenyl)ethane, ¹H and ¹³C NMR are used to resolve the aromatic proton environments and confirm the geometry of the ethane backbone. In related structures, such as 2,2'-bis(4-cyanophenoxy)biphenyl, ¹H NMR signals can be observed at specific chemical shifts, for instance, δ 6.62 (d, J = 8 Hz, 4H), 6.81 (d, J = 8 Hz, 2H), 7.02-7.19 (m, 6H), and 7.28 (d, J = 8 Hz, 4H) in CDCl3. nasa.gov

Infrared (IR) and Raman Spectroscopy provide insights into the vibrational modes of the molecule, identifying characteristic functional groups. In cyanate ester derivatives, a key feature in the IR spectrum is the sharp absorption band corresponding to the carbon-nitrogen triple bond (C≡N) stretching vibration, which typically appears around 2238-2277 cm⁻¹. Aromatic C-C stretching vibrations are observed around 1655 and 1594 cm⁻¹, while C-O stretching modes are found in the fingerprint region between 1100 and 1000 cm⁻¹. Raman spectroscopy offers complementary information and is particularly useful for analyzing the rovibrational effects in the material. usra.edu For instance, in studies of similar compounds like 1,2-bis-(4-pyridyl)-ethylene (BPE), Raman spectra can be enhanced using Surface-Enhanced Raman Spectroscopy (SERS) to detect trace amounts. fraunhofer.deresearchgate.net

UV-Visible (UV-Vis) Spectroscopy is employed to study the electronic transitions within the molecule. The absorption of UV or visible light excites electrons to higher energy orbitals. msu.edu For example, high-performance liquid chromatography (HPLC) with UV detection at a wavelength of approximately 254 nm is a recommended method for assessing the purity of related compounds. The color of a compound is related to its UV-Vis absorption spectrum; for instance, substances that absorb light in the 420-430 nm range appear yellow. msu.edu

Diffraction Techniques for Crystalline and Amorphous Forms (e.g., X-ray Diffraction, Neutron Diffraction)

Diffraction techniques are essential for determining the three-dimensional arrangement of atoms in both crystalline and amorphous states.

Neutron Diffraction can also be employed, offering advantages in locating hydrogen atoms due to their relatively large neutron scattering cross-section. This can be particularly useful for determining the details of hydrogen bonding networks.

The Cambridge Structural Database (CSD) is a critical resource that archives crystal structure data, including that for derivatives like 1,2-bis(4-nitrophenoxy)ethane. nih.gov

Microscopic and Imaging Techniques (e.g., SEM, TEM, AFM)

Microscopic techniques provide visual information about the morphology and surface features of the material at various scales.

Scanning Electron Microscopy (SEM) is used to obtain high-resolution images of the surface topography of the material. It can reveal details about the shape and size of crystals or particles.

Transmission Electron Microscopy (TEM) allows for the imaging of the internal structure of the material. It can be used to identify different phases and defects within the sample.

Thermal Behavior Analysis Methodologies (e.g., TGA, DSC)

Thermal analysis techniques are crucial for understanding the stability and phase transitions of this compound and its derivatives, which is particularly important for their application in high-temperature polymers.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. This provides information about the thermal stability and decomposition temperature of the compound. For example, cured resins of related phthalonitrile monomers show high thermal stability with a 5% weight loss temperature (Td5) in the range of 424–441°C. researchgate.net

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. DSC can identify melting points, glass transition temperatures (Tg), and curing reactions. For instance, the melting point of 1,2-bis(diphenylphosphino)ethane is 142°C. vwr.com In the case of some polyimides derived from related diamines, glass transition temperatures have been observed in the range of 232–304°C. colab.ws DSC analysis of related cyanate esters reveals their high thermal stability, which is critical for their use in polymer applications.

Advanced Chromatographic and Separation Techniques for Purity and Isomer Analysis

Chromatographic techniques are indispensable for separating components of a mixture and for assessing the purity of the synthesized compounds.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purification and analysis of non-volatile compounds. When coupled with a UV detector, HPLC is a powerful tool for determining the purity of compounds like 1,1-bis(4-cyanatophenyl)ethane, often using acetonitrile/water gradients to separate impurities.

Gas Chromatography (GC) is suitable for the analysis of volatile compounds. It can be used to determine the purity of starting materials or to analyze reaction byproducts. For example, the purity of 1,2-bis(diphenylphosphino)ethane can be assessed by GC. vwr.com

Column chromatography is a preparative technique used to purify compounds. For example, a derivative, 4,4'-((1,2-phenylenebis(methylene))bis(oxy))dibenzonitrile, was purified by column chromatography using a petroleum ether/EtOAc solvent system. acs.org

These advanced separation techniques are crucial for obtaining high-purity this compound and its derivatives, which is a prerequisite for the synthesis of well-defined polymers and for accurate characterization studies.

1,2-bis 4-cyanophenoxy Ethane As a Precursor in Specific Chemical and Biological Research Contexts

Role of 1,2-Bis(4-cyanophenoxy)ethane in the Synthesis of Biologically Relevant Compounds

This compound is a key intermediate in the laboratory-scale production of various biologically active diamidine compounds. Its dinitrile structure is the direct chemical forerunner to the pharmacologically important diamidino groups.

The synthesis of the ethamidine precursor, this compound, is achieved through a Williamson ether synthesis. In a typical procedure, sodium ethoxide is prepared by reacting sodium metal with anhydrous ethanol under an inert atmosphere. To this, a solution of 4-cyanophenol in ethanol is added, followed by the dropwise addition of 1,2-dibromoethane. The reaction mixture is heated at reflux for several days, after which the product is isolated and purified, yielding this compound as a white solid. biorxiv.org

The conversion of the dinitrile (this compound) to the corresponding diamidine (ethamidine) is a well-established chemical transformation. A common and effective method is the Pinner reaction. This process involves treating the dinitrile with an alcohol (like ethanol) saturated with hydrogen chloride gas at low temperatures. rsc.org This forms a di-imidoate dihydrochloride intermediate. This intermediate is then isolated, dried, and reacted with a saturated solution of ammonia in alcohol to yield the final diamidine, which is often isolated as a more stable salt, such as the dihydrochloride or di-isethionate. rsc.org

Alternative modern methods for converting dinitriles to diamidines include treatment with lithium bis(trimethylsilyl)amide (LiN(TMS)₂) followed by desilylation with ethanolic HCl. researchgate.netcolab.wsku.edu This approach is frequently used in the synthesis of various diamidine analogues. researchgate.netcolab.wsku.edunih.gov

Table 1: Synthesis Methods for Diamidines from Dinitriles

| Method | Reagents | Intermediates | Reference |

|---|---|---|---|

| Pinner Reaction | 1. Alcohol (e.g., Ethanol), HCl2. Alcoholic Ammonia | Di-imidoate dihydrochloride | rsc.org |

Derivatives synthesized from this compound, namely ethamidine and its analogues, are central to medicinal chemistry research targeting protozoan parasites. These dicationic molecules have demonstrated significant in vitro activity against pathogens like Trypanosoma brucei rhodesiense, the causative agent of African trypanosomiasis, and Plasmodium falciparum, which causes malaria. colab.wsnih.gov

Research efforts focus on synthesizing a variety of diamidine analogues to explore structure-activity relationships (SAR). Modifications often involve altering the central linking chain and the aromatic rings to optimize antiparasitic activity and pharmacokinetic properties. The goal is to develop compounds with high efficacy against the parasite and low toxicity to the host. Furthermore, potential prodrugs, such as N-methoxyamidines (amidoximes), are synthesized from the dinitrile precursors. colab.wsku.edu These prodrugs are designed to be converted into the active diamidine form within the host, potentially improving oral bioavailability and reducing side effects. nih.gov

Synthesis of Ethamidine and Related Diamidines from this compound

Investigations of Membrane Permeation Mechanisms with this compound Precursors

The derivatives of this compound are invaluable tools for studying how drugs cross the cell membranes of pathogenic organisms, a critical factor in their effectiveness.

Research has conclusively shown that the uptake of diamidines, such as pentamidine and the related ethamidine, into Trypanosoma brucei is not a simple diffusion process but is mediated by specific protein transporters. csic.es Studies have identified a key transporter, Trypanosoma brucei aquaglyceroporin 2 (TbAQP2), as the primary gateway for these drugs. biorxiv.orgcsic.esresearchgate.net This transporter, a member of the aquaporin family, possesses a uniquely wide pore that accommodates the bulky, dicationic diamidine molecules. csic.esresearchgate.net The permeation of these charged molecules is thought to be driven by the cell's membrane potential. csic.esresearchgate.net The critical role of TbAQP2 is highlighted by the observation that its genetic deletion or mutation in trypanosomes leads to high levels of resistance to diamidine drugs. csic.es

The study of how different diamidine analogues, including those conceptually derived from this compound, interact with the TbAQP2 transporter is a key area of SAR research. While TbAQP2 facilitates the uptake of pentamidine, it excludes most other diamidines. csic.esresearchgate.net For instance, ethamidine, which differs from pentamidine in its flexible diether linkage, shows significantly reduced permeation through TbAQP2. csic.es

This selectivity provides a powerful model for understanding the molecular determinants of transport. By synthesizing and testing a series of analogues with varied linker lengths, flexibility, and substitutions, researchers can map the structural features required for a molecule to be recognized and transported by TbAQP2. Molecular dynamics simulations and mutational analysis of the transporter's pore-lining amino acids help to elucidate the specific interactions that govern substrate binding and permeation. csic.esresearchgate.net These insights are crucial for designing new trypanocidal drugs that can effectively enter the parasite while avoiding cross-resistance with existing therapies.

Table 2: Permeation Characteristics of Diamidines in T. brucei

| Compound | Linker Structure | Permeation via TbAQP2 | Reference |

|---|---|---|---|

| Pentamidine | -O-(CH₂)₅-O- | Favorable | csic.es |

| Ethamidine | -O-(CH₂)₂-O- | Poor/Negligible | csic.es |

Permeation Studies in Trypanosoma brucei Models Utilizing this compound Derivatives

Pharmacological Target Identification and Validation Using this compound Related Compounds

Compounds derived from this compound have been instrumental in identifying and validating pharmacological targets within protozoan parasites. The primary intracellular target for aromatic diamidines is DNA. researchgate.net These cationic molecules exhibit a strong affinity for the AT-rich sequences found in the minor groove of DNA, particularly the kinetoplast DNA (kDNA) located within the parasite's single large mitochondrion. researchgate.net This binding is thought to interfere with DNA replication and transcription, leading to cell death. The validation of DNA as a target comes from observing the correlation between the DNA binding affinity of a series of diamidines and their antiparasitic activity. colab.wsnih.gov

More recently, the drug transporters themselves have been validated as crucial pharmacological targets. As established, TbAQP2 is essential for the uptake of certain diamidines in Trypanosoma brucei. csic.es The observation that mutations or deletions in the TbAQP2 gene confer resistance to these drugs provides direct validation of its importance. csic.es This makes the transporter not just a facilitator of drug action, but a target in its own right. Strategies aimed at overcoming resistance might involve designing drugs that can bypass this transporter or even inhibitors that could restore sensitivity to existing drugs.

Conclusion and Future Perspectives in 1,2-bis 4-cyanophenoxy Ethane Research

Summary of Key Research Achievements and Contributions

Research contributions in areas closely related to 1,2-Bis(4-cyanophenoxy)ethane have laid a significant foundation for its potential applications. The primary achievements can be categorized as follows:

Precursor for High-Performance Polymers: The amino-analogue of this compound, 1,2-Bis(4-aminophenoxy)ethane, is a well-established monomer for the synthesis of high-performance polyimides. These polymers are known for their excellent thermal stability, mechanical strength, and electrical insulating properties, making them suitable for applications in aerospace and microelectronics. rsc.orgresearchgate.net The dinitrile nature of this compound makes it a viable precursor to the corresponding diamine through catalytic reduction, thus positioning it as a key intermediate for a new class of polyamides and polyimides. google.comnih.gov The introduction of the flexible ethane linkage is a known strategy to improve the processability and solubility of otherwise intractable aromatic polymers. researchgate.netresearchgate.net

Ligand for Coordination Polymers and Metal-Organic Frameworks (MOFs): The terminal cyano groups of this compound make it an excellent candidate as a neutral N-donor ligand for the construction of coordination polymers and MOFs. rsc.org Research on analogous flexible ligands has demonstrated their utility in creating dynamic and functional framework materials. cas.cnrsc.orgoup.com For instance, coordination polymers synthesized from flexible tritopic ligands like 1,3,5-tri(4-cyanophenoxy)benzene have shown interesting guest inclusion and luminescent properties. publish.csiro.aupublish.csiro.au The flexibility of the ethane bridge in this compound can lead to novel network topologies and dynamic behaviors in the resulting MOFs. rsc.org

Foundation for Supramolecular Chemistry and Crystal Engineering: The structure of this compound lends itself to studies in supramolecular self-assembly and crystal engineering. nih.gov The interplay of weak intermolecular interactions, such as dipole-dipole interactions of the nitrile groups and π-π stacking of the phenyl rings, can direct the formation of unique solid-state architectures with tailored properties. Understanding these interactions is crucial for designing materials with specific optical or electronic characteristics.

Identification of Current Challenges and Research Gaps in this compound Chemistry

Despite its potential, the research on this compound is still in its nascent stages, with several challenges and knowledge gaps that need to be addressed:

Limited Direct Experimental Data: There is a notable lack of published research focusing specifically on the synthesis, characterization, and application of this compound. Much of the current understanding is extrapolated from studies on its nitro and amino analogues.

Optimization of Synthesis: While plausible synthetic routes can be inferred, detailed studies on the optimization of the synthesis of this compound to achieve high yields and purity are not readily available.

In-depth Characterization: Comprehensive characterization of the compound's properties, including its detailed crystal structure, thermal behavior, and spectroscopic data, is not extensively documented in the scientific literature.

Conversion Chemistry: The efficiency and selectivity of the conversion of the nitrile groups to other functional groups, such as amines or carboxylic acids, which are crucial for polymerization reactions, need to be systematically investigated.

Future Directions in Synthetic Chemistry of this compound

The future of the synthetic chemistry of this compound is ripe with opportunities for exploration and development:

Development of Efficient Synthetic Protocols: A primary focus should be on establishing and optimizing scalable and cost-effective synthetic methods for this compound. This would involve exploring different catalytic systems and reaction conditions to maximize yield and purity.

Functional Group Transformations: Systematic investigation into the catalytic conversion of the dinitrile to diamine is crucial for its application in polyamide and polyimide synthesis. nih.gov Exploring the hydrolysis of the nitrile groups to carboxylic acids would also open pathways to new classes of polyesters and other polymers.

Synthesis of Derivatives: The core structure of this compound can be modified to introduce other functional groups onto the aromatic rings, leading to a new family of monomers with tailored properties.

Emerging Applications and Interdisciplinary Research Opportunities for this compound

The unique combination of a flexible spacer and reactive terminal groups in this compound opens up a wide array of potential applications and interdisciplinary research avenues:

Advanced Polymer Materials: Beyond traditional polyimides, this compound could be a precursor for novel polyamides with enhanced solubility and processability. researchgate.netsemanticscholar.org The thermal properties of such polymers are expected to be excellent, making them candidates for high-performance applications. researchgate.net

Luminescent Materials: As a ligand in coordination polymers, this compound could lead to the development of new luminescent materials. The coordination of the nitrile groups to metal centers can significantly alter the photophysical properties, leading to applications in sensors, light-emitting diodes (LEDs), and optical devices. publish.csiro.auresearchgate.netacs.org

| Ligand System | Metal Ion | Emission Wavelength (nm) | Potential Application |

|---|---|---|---|

| 1,3,5-Tri(4-cyanophenoxy)benzene | - | 505 | - |

| 1,3,5-Tri(4-cyanophenoxy)benzene | Ag(I) | 455 | Luminescent Sensors |

| N-(4-cyanophenylmethylene)-4-(4-cyanophenoxy)-1,8-naphthalimide | Ag(I) | Variable | Sensing, Guest Recognition |

Gas Storage and Separation: MOFs constructed from this compound could exhibit porosity and selective gas adsorption properties, making them interesting for applications in carbon capture and gas separation technologies. The flexibility of the ligand can lead to dynamic frameworks that respond to guest molecules. cas.cnoup.com

Liquid Crystals: The rigid-flexible-rigid structure of this compound is a common motif in liquid crystal research. scispace.commdpi.com The presence of polar cyano groups could induce mesophase formation, and this avenue warrants further investigation.

Broader Academic Impact and Research Trajectories for this compound

The study of this compound is poised to have a significant impact on several areas of chemical research:

Fundamental Understanding of Flexible Ligands: This molecule serves as an excellent model system for studying the role of ligand flexibility in the self-assembly of coordination polymers and MOFs. rsc.orgrsc.org A deeper understanding of these structure-property relationships will guide the rational design of new functional materials.

Development of New Monomers for Polymer Chemistry: By establishing the synthetic routes and polymerization behavior of this compound and its derivatives, a new class of monomers can be introduced to the field of polymer science, potentially leading to materials with novel combinations of properties.

Interdisciplinary Materials Design: Research on this compound will foster collaboration between synthetic chemists, polymer scientists, crystallographers, and materials scientists to develop new materials for a wide range of applications, from electronics to environmental remediation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,2-Bis(4-cyanophenoxy)ethane, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. A common approach involves reacting 4-cyanophenol with 1,2-dibromoethane in the presence of a base (e.g., KOH) under reflux in a polar aprotic solvent like DMF. For example, analogous syntheses of bis-phenoxy ethane derivatives highlight the importance of stoichiometric ratios (1:2 for dihaloethane:phenol) and reaction temperatures (80–120°C) to maximize yield . Purification typically involves recrystallization from ethanol or column chromatography to remove unreacted starting materials.

Q. How is this compound characterized structurally and functionally?

- Methodological Answer : Key characterization techniques include:

- NMR Spectroscopy : H and C NMR confirm the ethane backbone and cyanophenoxy substituents. Aromatic proton signals appear at ~6.8–7.5 ppm, while the ethane bridge resonates at ~4.3–4.5 ppm .

- FT-IR : Stretching vibrations for the nitrile group (C≡N) appear at ~2220–2240 cm, and ether linkages (C-O-C) at ~1250 cm .

- X-ray Crystallography : Resolves bond lengths and angles, confirming the planar geometry of the cyanophenyl groups and the gauche conformation of the ethane bridge (e.g., similar structures show C-O bond lengths of ~1.36–1.39 Å) .

Q. What safety protocols are critical during the synthesis and handling of this compound?

- Methodological Answer : Cyanophenoxy derivatives require strict handling due to potential toxicity. Key steps include:

- Use of fume hoods to avoid inhalation of volatile byproducts.

- Neutralization of acidic/basic waste streams before disposal.

- Storage in airtight containers away from moisture to prevent hydrolysis of the nitrile group .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., cyano groups) influence the compound’s reactivity in polymer synthesis?

- Methodological Answer : The cyano group enhances thermal stability and rigidity in polymers by increasing intermolecular dipole-dipole interactions. For example, in polyimide synthesis, analogous nitrile-containing monomers improve glass transition temperatures () by 20–30°C compared to non-cyano analogs. Kinetic studies (e.g., TGA/DSC) under nitrogen atmospheres (heating rate 10°C/min) quantify degradation thresholds (~400–450°C) .

Q. What methodologies resolve contradictions in reported thermal stability data for cyanophenoxy-based polymers?

- Methodological Answer : Discrepancies arise from varying curing conditions or impurities. To address this:

- Perform controlled isothermal aging experiments (e.g., 200°C for 24–72 hours) to assess weight loss.

- Use MALDI-TOF mass spectrometry to detect low-molecular-weight impurities (<1% wt.) that accelerate degradation .

Q. How can the compound’s catalytic activity be mechanistically studied in oxidation reactions?

- Methodological Answer : Employ kinetic profiling via UV-Vis spectroscopy by varying catalyst concentrations (0.5–1.75 mol dm) while monitoring reaction rates. For example, a first-order dependency on catalyst concentration was observed in Cr(VI)-mediated oxidations, with rate constants () increasing linearly with [catalyst] (correlation coefficient ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.